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molecular formula C10H14FNO B8813774 3-(tert-Butoxy)-5-fluoroaniline CAS No. 889362-82-7

3-(tert-Butoxy)-5-fluoroaniline

Cat. No. B8813774
M. Wt: 183.22 g/mol
InChI Key: HMCDSAJLOQMLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076489B2

Procedure details

1-Bromo-3-tert-butoxy-5-fluorobenzene (56.1 g), benzophenone (50.9 g), NaOMe (50.5 g) and 2,2′-Bis-diphenylphosphanyl-[1,1′]binaphthalenyl (17.5 g) are dissolved in toluene (500 ml). The reaction mixture is flushed with argon, Pd2(dba)3 (5.4 g) is added and the reaction mixture is heated to 80° C. for 40 hours. The reaction mixture is quenched with water. The organics are separated, dried over MgSO4, filtered and the solvent removed in vacuo. The intermediate is obtained by flash column chromatography (silica, eluent dichloromethane). The resulting product is then dissolved in MeOH (1 L). NaOAc (46.1 g), hydroxylamine hydrochloride (29.1 g) are added and the reaction mixture is stirred at room temperature for 2.5 hours. The reaction mixture is quenched with 0.1M NaOH, extracted into DCM (2×), dried over MgSO4, filtered and the solvent removed in vacuo to give the title compound. 1H nmr (CDCl3, 400 MHz); 6.20 (m, 3H), 3.75 (br s, 2H), 1.4 (s, 9H).
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
29.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[O-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC([O-])=O.[Na+].Cl.[NH2:83]O>C1(C)C=CC=CC=1.CO>[C:10]([O:9][C:4]1[CH:3]=[C:2]([NH2:83])[CH:7]=[C:6]([F:8])[CH:5]=1)([CH3:13])([CH3:12])[CH3:11] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
56.1 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)OC(C)(C)C
Name
Quantity
50.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
NaOMe
Quantity
50.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
17.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
46.1 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
29.1 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is flushed with argon, Pd2(dba)3 (5.4 g)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with water
CUSTOM
Type
CUSTOM
Details
The organics are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The intermediate is obtained by flash column chromatography (silica, eluent dichloromethane)
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with 0.1M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC=1C=C(C=C(C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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